molecular formula C18H18N4O3 B2941572 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 1326883-88-8

4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No. B2941572
CAS RN: 1326883-88-8
M. Wt: 338.367
InChI Key: QGQYDPGMEBVABA-UHFFFAOYSA-N
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Description

The compound “4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the aminopyridine group suggests that this compound might have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aminopyridine group, and a phenylethyl group . These groups could potentially form various interactions with biological targets, influencing the compound’s activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the aminopyridine group could potentially undergo reactions with electrophiles, while the piperazine ring might be involved in reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could influence its behavior in a biological context .

Scientific Research Applications

Synthesis and Chemical Properties

4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, and similar compounds, have been extensively studied for their synthesis and chemical properties. For instance, the synthesis of various substituted piperazine-2,6-diones has been achieved starting from alpha-amino acids, exploring the stereochemical outcomes and effectiveness of different side chains in the cyclization process (Veerman et al., 2003). Additionally, efficient synthetic approaches have been developed for N-(arylethyl)piperazine-2,6-diones, leading to the creation of various pharmaceutically useful compounds (Rao & Ramanathan, 2017).

Luminescent Properties and Electron Transfer

Studies have also delved into the luminescent properties of naphthalimides with piperazine substituents. These compounds, including variations of the 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, have demonstrated significant potential in fluorescence applications, particularly as pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).

Potential Anticancer Properties

The potential anticancer properties of derivatives of piperazine-2,6-dione have been a significant area of research. Compounds synthesized from arylaldehyde, malononitrile, and 2-naphthol have shown promising cytotoxic potencies against cancer cells. These studies are crucial in identifying new therapeutic agents for cancer treatment (Hanifeh Ahagh et al., 2019).

Binding Affinity and Receptor Interactions

Research has also focused on the binding affinity of piperazine-2,6-dione derivatives to various receptors. For instance, studies on fluorescent ligands for human 5-HT1A receptors have demonstrated the potential of piperazine derivatives in receptor visualization and interaction studies (Lacivita et al., 2009).

Future Directions

The future research on this compound would likely involve further exploration of its biological activity, potential applications, and safety profile . This could involve in vitro studies, animal models, and potentially clinical trials if the compound shows promise .

properties

IUPAC Name

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c19-17-14(7-4-9-20-17)18(25)21-11-15(23)22(16(24)12-21)10-8-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQYDPGMEBVABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1C(=O)C2=C(N=CC=C2)N)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione

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